molecular formula C7H13NO B10759603 1,5,5-Trimethylpyrrolidin-2-one CAS No. 119715-71-8

1,5,5-Trimethylpyrrolidin-2-one

Cat. No.: B10759603
CAS No.: 119715-71-8
M. Wt: 127.18 g/mol
InChI Key: YARDEGUIPATLSG-UHFFFAOYSA-N
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Description

1,5,5-Trimethylpyrrolidin-2-one is a member of the class of pyrrolidin-2-ones, which are five-membered lactams. This compound is characterized by the presence of three methyl groups attached to the pyrrolidinone ring. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinone with methylating agents under controlled conditions. Another method includes the use of donor-acceptor cyclopropanes and primary amines, followed by lactamization and dealkoxycarbonylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

1,5,5-Trimethylpyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,5-Trimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other pyrrolidinone derivatives .

Properties

CAS No.

119715-71-8

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1,5,5-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-7(2)5-4-6(9)8(7)3/h4-5H2,1-3H3

InChI Key

YARDEGUIPATLSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1C)C

Origin of Product

United States

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